molecular formula C16H16ClNO B332668 N-(2-chlorophenyl)-2-phenylbutanamide

N-(2-chlorophenyl)-2-phenylbutanamide

Cat. No.: B332668
M. Wt: 273.75 g/mol
InChI Key: CXQCWKHPAGXVCZ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-phenylbutanamide (CAS: 346727-17-1) is an amide derivative with the molecular formula C₁₆H₁₆ClNO and a molecular weight of 273.76 g/mol . Its structure features a 2-chlorophenyl group attached to the amide nitrogen and a 2-phenylbutanamide backbone (Figure 1).

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-phenylbutanamide

InChI

InChI=1S/C16H16ClNO/c1-2-13(12-8-4-3-5-9-12)16(19)18-15-11-7-6-10-14(15)17/h3-11,13H,2H2,1H3,(H,18,19)

InChI Key

CXQCWKHPAGXVCZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Positional Isomerism: Chlorophenyl Derivatives

  • N-(4-Chlorophenyl)-2-phenylbutanamide (CAS: 346693-74-1): This positional isomer has the chlorine atom on the para-position of the phenyl ring instead of the ortho-position.
  • The extended aromatic system increases lipophilicity and may enhance π-π stacking interactions, unlike the simpler phenylbutanamide chain in the target compound .

Functional Group Variations in Amide Derivatives

  • N-(2-Chlorophenyl)-2-phenoxyacetamide (CAS: 18861-21-7): Replacing the butanamide chain with a phenoxyacetamide group introduces an ether linkage, which may improve solubility in polar solvents.
  • N-(2-Chlorophenyl)-2-cyclohexyl-3-oxobutanamide :
    The cyclohexyl group and ketone functionality in this derivative introduce conformational rigidity and electrophilic character, contrasting with the flexible aliphatic chain and absence of carbonyl groups in the target compound .

Electronic and Crystallographic Comparisons

  • N-(2-Chlorophenyl)-acetamide :
    Studies using ³⁵Cl NQR spectroscopy reveal that alkyl substituents on the amide side chain (e.g., methyl or ethyl) lower the NQR frequency, while aryl groups (e.g., phenyl) increase it. The target compound’s 2-phenylbutanamide chain likely enhances electron withdrawal from the chlorophenyl group, affecting its electronic environment compared to simpler acetamides .

  • (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a): Single-crystal X-ray diffraction (XRD) data for this compound show bond lengths (e.g., C–N = 1.376 Å) and angles (e.g., C–N–C = 124.87°) consistent with DFT calculations.

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